Cas no 676371-64-5 (methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate)

Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate is a specialized bicyclic compound featuring both a tert-butoxycarbonyl (Boc) protected amine and a methyl ester functional group. Its rigid [1.1.1]bicyclopentane scaffold imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The Boc group enhances stability during synthetic manipulations, while the ester moiety allows for further derivatization. This compound is particularly useful as a building block for constrained peptidomimetics and bioisosteres, offering improved metabolic stability and binding affinity in drug design. Its well-defined structure facilitates precise modifications, supporting applications in fragment-based drug discovery and structure-activity relationship studies.
methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate structure
676371-64-5 structure
Product Name:methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate
CAS No:676371-64-5
MF:C12H19NO4
MW:241.28356385231
MDL:MFCD24476148
CID:2094213
PubChem ID:12085062
Update Time:2025-06-09

methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
    • Methyl 3-([(Tert-Butoxy)Carbonyl]Amino)Bicyclo[1.1.1]Pentane-1-Carboxylate(WX120630)
    • 3-(Boc-amino)-bicyclo[1.1.1]pentane-1-carboxylic acid, methyl ester
    • Methyl 3-(tert-butoxycarbonylamino)bicyclo-[1.1.1]pentane-1-carboxylate
    • 3-tert-Butoxycarbonylamino-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester
    • methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate
    • GS-8014
    • 676371-64-5
    • SY098034
    • SB11709
    • DB-209227
    • P13951
    • MFCD24476148
    • Methyl 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylate
    • Methyl3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
    • BCB37164
    • EN300-258161
    • Methyl 3-(Boc-amino)-bicyclo[1.1.1]pentane-1-carboxylate
    • methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate
    • Methyl 3-(tert-butoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylate
    • AKOS025290962
    • CS-W001057
    • EN300-37374004
    • SCHEMBL16118624
    • Methyl 3-([(tert-butoxy)carbonyl]amino)bicyclo[1.1.1]pentane-1-carboxylate
    • Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-[[(1,1-diMethylethoxy)carbonyl]aMino]-, Methyl ester
    • 3-(Boc-amino)-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester, AldrichCPR
    • 872-224-4
    • methyl 3-(((tert-butoxy)carbonyl)amino)bicyclo(1.1.1)pentane-1-carboxylate
    • MDL: MFCD24476148
    • Inchi: 1S/C12H19NO4/c1-10(2,3)17-9(15)13-12-5-11(6-12,7-12)8(14)16-4/h5-7H2,1-4H3,(H,13,15)
    • InChI Key: KDOXMPLTEPMVQD-UHFFFAOYSA-N
    • SMILES: O(C)C(C12CC(C1)(C2)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 241.13140809g/mol
  • Monoisotopic Mass: 241.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 64.6Ų

methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB07026-10g
methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate
676371-64-5 95%
10g
$900 2023-09-07
TRC
M297073-250mg
Methyl 3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
676371-64-5
250mg
$ 50.00 2022-06-04
TRC
M297073-500mg
Methyl 3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
676371-64-5
500mg
$ 65.00 2022-06-04
TRC
M297073-2.5g
Methyl 3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
676371-64-5
2.5g
$ 80.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M36330-1g
Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate
676371-64-5 95%
1g
¥257.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M36330-5g
Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate
676371-64-5 95%
5g
¥1268.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M36330-100mg
Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate
676371-64-5 95%
100mg
¥76.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M36330-250mg
Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate
676371-64-5 95%
250mg
¥139.0 2024-07-19
ChemScence
CS-W001057-250mg
methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate
676371-64-5
250mg
$55.0 2022-04-26
ChemScence
CS-W001057-1g
methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate
676371-64-5
1g
$126.0 2022-04-26

methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:676371-64-5)methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate
Order Number:A854630
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:51
Price ($):166.0/580.0
Email:sales@amadischem.com

Additional information on methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate

Comprehensive Introduction to Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate (CAS No. 676371-64-5)

Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate (CAS No. 676371-64-5) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This bicyclic derivative, featuring both tert-butoxycarbonyl (Boc) and methyl ester functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Its unique bicyclo[1.1.1]pentane scaffold is particularly valued for its rigid, three-dimensional structure, which mimics steric constraints found in bioactive compounds, making it a hotspot in drug discovery.

The compound’s CAS No. 676371-64-5 is frequently searched in academic and industrial databases, reflecting its growing relevance in medicinal chemistry and peptide mimetics. Researchers are increasingly exploring its applications in designing protease inhibitors and allosteric modulators, driven by the demand for novel therapeutics targeting neurodegenerative diseases and metabolic disorders. The Boc-protected amino group enhances stability during synthetic transformations, while the methyl ester offers flexibility for further derivatization, aligning with green chemistry principles.

In the context of AI-driven drug design, Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate exemplifies how computational tools predict scaffold utility. Recent publications highlight its role in fragment-based drug discovery (FBDD), where its sp3-rich framework improves binding selectivity—a trending topic in cheminformatics forums. Additionally, its low molecular weight and high Fsp3 character align with Lipinski’s rule of five, addressing pharmacokinetic challenges in modern drug development.

From a synthetic perspective, the compound’s bicyclo[1.1.1]pentane core poses intriguing challenges and opportunities. Innovations in photocatalysis and transition-metal catalysis have enabled efficient access to such strained systems, as evidenced by recent patents. Environmental concerns also drive interest in sustainable routes to this intermediate, with flow chemistry and biocatalysis emerging as alternatives to traditional batch processes.

Market analysts note rising demand for CAS No. 676371-64-5 due to its utility in high-throughput screening libraries. Its compatibility with click chemistry and cross-coupling reactions further expands its industrial appeal. As the pharmaceutical sector prioritizes covalent inhibitors and bifunctional degraders, this compound’s modular design positions it as a key player in next-generation therapeutics.

In summary, Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate bridges cutting-edge science and practical applications. Its structural novelty, combined with evolving synthetic methodologies, ensures its prominence in journals and conferences focused on organic synthesis, drug discovery, and materials innovation. Researchers and manufacturers alike should monitor its trajectory as it shapes future breakthroughs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:676371-64-5)methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate
A854630
Purity:99%/99%
Quantity:5g/25g
Price ($):166.0/580.0
Email